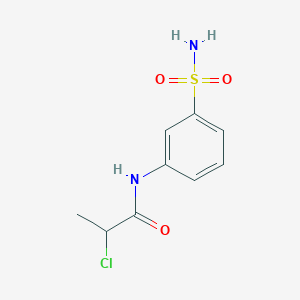

2-chloro-N-(3-sulfamoylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

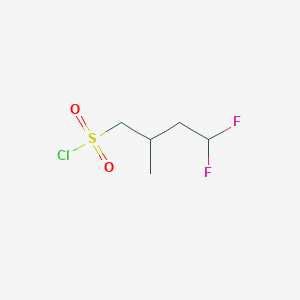

“2-chloro-N-(3-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O3S . Its molecular weight is 262.71 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group (a three-carbon chain with an amide functional group) that is substituted with a chlorine atom and a 3-sulfamoylphenyl group .科学的研究の応用

Sulfonylureas in Diabetes Treatment : Sulfonylureas, a class of drugs with a sulfonamide group, are used in managing Type 2 diabetes by promoting insulin release from pancreatic beta cells. Studies have explored their effectiveness, secondary failure rates, and comparison with other diabetes medications (Matthews et al., 1998).

Ifosfamide and Mesna in Cancer Therapy : Research on the use of ifosfamide, alongside mesna (a sulfonate), for treating leiomyosarcoma of the uterus demonstrates the application of sulfonamide-related compounds in oncology, highlighting their role in chemotherapy regimens (Sutton et al., 1992).

Chloroquine in Malaria Treatment : Studies on chloroquine, a chlorinated compound, have provided insights into its use for malaria treatment, including its efficacy and the development of resistance. Research in Malawi demonstrated the return of chloroquine efficacy after a period of resistance decline, indicating the importance of monitoring and adapting treatment strategies based on resistance patterns (Laufer et al., 2006).

Antidiuretic Effects of Chlorpropamide : Investigation into chlorpropamide, another chlorinated and sulfonamide compound, has shown antidiuretic effects in addition to its hypoglycemic action, suggesting a multifaceted role in medical treatments (Reforzo-Membrives et al., 1968).

作用機序

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)propanamide are urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of urease and COX-2 . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting urease, this compound can disrupt the urea cycle, leading to a decrease in the production of ammonia. On the other hand, by inhibiting COX-2, it can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostanoids . These changes can have downstream effects on various physiological processes, including inflammation and pain sensation.

Result of Action

The inhibition of urease and COX-2 by this compound can lead to a reduction in the levels of ammonia and prostanoids, respectively. This can result in a decrease in inflammation and pain, making the compound potentially useful in the treatment of various pathological disorders where urease and COX-2 enzymes are involved .

特性

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-3-2-4-8(5-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZNPPVFQVIWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)

![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)

![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)

![N-cyclopentyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2871026.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871028.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)